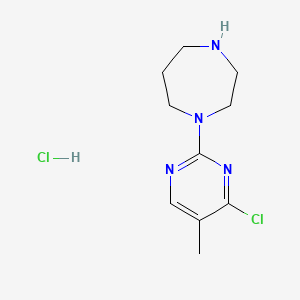

![molecular formula C8H16ClNO B2542118 2-Azaspiro[4.4]nonan-7-ol hydrochloride CAS No. 2306272-60-4](/img/structure/B2542118.png)

2-Azaspiro[4.4]nonan-7-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[4.4]nonan-7-ol hydrochloride is a derivative of azaspiro nonane compounds, which are characterized by a spirocyclic structure involving a nitrogen atom. While the specific compound 2-Azaspiro[4.4]nonan-7-ol hydrochloride is not directly mentioned in the provided papers, related compounds such as 1-azaspiro[4.4]nonane-2,6-dione and its enantiomers have been synthesized and studied for their potential pharmacological properties .

Synthesis Analysis

The synthesis of related azaspiro nonane compounds involves multi-step reactions starting from common precursors like cyclopentanone. For instance, 1-azaspiro[4.4]nonane-2,6-dione was synthesized in five steps and later resolved into its enantiomers using chiral acetals . Similarly, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione were synthesized and their physicochemical properties were characterized . These methods could potentially be adapted for the synthesis of 2-Azaspiro[4.4]nonan-7-ol hydrochloride.

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by a spirocyclic framework that includes a nitrogen atom. The presence of this nitrogen atom is crucial for the biological activity of these compounds. The stereochemistry of such compounds is also significant, as seen in the separation and determination of absolute configurations of enantiomers of 1-azaspiro[4.4]nonane-2,6-dione .

Chemical Reactions Analysis

Azaspiro nonane derivatives undergo various chemical reactions, which are essential for their functionalization and potential biological activity. For example, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile led to the formation of new diazaspiro derivatives . Additionally, the reaction of 1-oxa-4-thiaspiro[4.4]nonan-2-one with different reagents resulted in the synthesis of various bispiroheterocyclic systems with potential antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro nonane derivatives, such as lipophilicity, are determined using methods like RP-HPLC. These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compounds. For instance, the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione were examined, and their neurotoxicity was assessed using a rota-rod test . The influence of active derivatives on GABA(A) receptors was also tested to elucidate the mechanism of action .

Safety and Hazards

properties

IUPAC Name |

2-azaspiro[4.4]nonan-8-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-7-1-2-8(5-7)3-4-9-6-8;/h7,9-10H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLRDWGWTRQJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC2)CC1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene](/img/structure/B2542036.png)

![3-(2-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2542037.png)

![4-[(4-Iodophenoxy)methyl]benzoic acid](/img/structure/B2542039.png)

![(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2542041.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)

![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2542051.png)

![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)